molecular formula C15H10ClNO2 B182353 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- CAS No. 131523-32-5

1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-

Cat. No.: B182353
CAS No.: 131523-32-5
M. Wt: 271.7 g/mol
InChI Key: GFACSYOMMLFABE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 4-chlorophenyl group attached to the isoindole core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . The reaction conditions often include the use of palladium catalysts, ligands, bases, and solvents at elevated temperatures . The desired product is obtained through a series of nucleophilic additions, reductive eliminations, and isomerizations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione: A simpler isoindole derivative without the 4-chlorophenyl group.

    2-Phenyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.

    4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: Isoindole derivatives with halogen substitutions.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFACSYOMMLFABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292787
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131523-32-5
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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